molecular formula C8H5ClO3 B1432105 2-Chloro-3-formylbenzoic acid CAS No. 1289106-07-5

2-Chloro-3-formylbenzoic acid

Cat. No.: B1432105
CAS No.: 1289106-07-5
M. Wt: 184.57 g/mol
InChI Key: JXFUQVJNPIAUTP-UHFFFAOYSA-N
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Biological Activity

2-Chloro-3-formylbenzoic acid (CAS No: 1289106-07-5) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzymatic modulation effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent and a formyl group on a benzoic acid backbone. Its molecular formula is C8_8H5_5ClO2_2, and it exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and potential reactivity with nucleophiles.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study evaluated the antibacterial and antifungal activity of several synthesized compounds derived from this acid. The results demonstrated that compounds containing the 2-chloro-3-formyl group showed potent inhibition against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The effectiveness was measured using the filter paper disc method, with varying diameters of inhibition zones reported (Table 1).

CompoundDiameter of Inhibition (mm)Pathogen
AZT b218Staphylococcus aureus
AZT b316Escherichia coli
AZT g220Candida albicans

These findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Metal complexes formed with this compound have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma). For instance, one study reported that treatment with metal complexes derived from this compound resulted in significant growth suppression of these cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations (Table 2).

ComplexIC50 (µM)Cancer Cell LineGrowth Suppression (%)
Complex 18.82A54975.70
Complex 220Caco-272.70

The mechanism behind this activity appears to involve the induction of apoptotic pathways, highlighting the potential for developing new anticancer agents based on this compound .

Enzymatic Modulation

In addition to its antimicrobial and anticancer activities, this compound has been studied for its role in modulating enzymatic activities. Research indicates that derivatives of benzoic acids can enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial in protein degradation pathways within cells. In silico studies suggest that these compounds may act as effective binders to these enzymes, promoting their activity significantly compared to control groups .

Properties

IUPAC Name

2-chloro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFUQVJNPIAUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289106-07-5
Record name 2-chloro-3-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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